Molecular weight and formula of [1-(Ethoxymethyl)cyclobutyl]methanol
Molecular weight and formula of [1-(Ethoxymethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Ethoxymethyl)cyclobutyl]methanol is a bifunctional organic compound featuring a compact and rigid cyclobutane core. This unique structural motif is of increasing interest in medicinal chemistry and materials science. The cyclobutane scaffold provides a three-dimensional geometry that can be exploited to orient functional groups in specific spatial arrangements, potentially enhancing interactions with biological targets or influencing the properties of polymeric materials.[1][2] The presence of both a primary alcohol and an ether functional group offers two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, predicted analytical data, and potential applications.
Molecular and Physical Properties
The fundamental properties of [1-(Ethoxymethyl)cyclobutyl]methanol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆O₂ | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| CAS Number | 1423028-33-4 | [5] |
| SMILES | OCC1(COCC)CCC1 | [5] |
| Appearance | (Predicted) Colorless liquid | - |
| Boiling Point | (Predicted) > 200 °C | - |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Methanol) | - |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C", pos="0,0!"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];
// Define bonds C5 -- C2; C5 -- C4; C5 -- C6; C5 -- C7; C2 -- C1; C4 -- C3; C1 -- C3; C6 -- O1; O1 -- H1; C7 -- O2; O2 -- C8; // Add remaining bonds and hydrogen atoms for clarity if needed, // but for a clean structure, the above is sufficient. }
Caption: 2D representation of [1-(Ethoxymethyl)cyclobutyl]methanol.
Synthesis and Mechanism
The key to achieving mono-alkylation over di-alkylation lies in the controlled stoichiometry of the base and the ethylating agent. Using slightly less than one equivalent of a strong base ensures that, on average, only one of the two hydroxyl groups per molecule is deprotonated.
Caption: Proposed synthesis workflow for [1-(Ethoxymethyl)cyclobutyl]methanol.
Representative Experimental Protocol
Objective: To synthesize [1-(Ethoxymethyl)cyclobutyl]methanol from [1-(Hydroxymethyl)cyclobutyl]methanol.
Materials:
-
[1-(Hydroxymethyl)cyclobutyl]methanol (1.0 eq)[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.95 eq)
-
Ethyl iodide (or bromoethane) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (0.95 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Alcohol: A solution of [1-(Hydroxymethyl)cyclobutyl]methanol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure [1-(Ethoxymethyl)cyclobutyl]methanol.
Analytical Characterization (Predicted)
As experimental spectroscopic data for this specific compound is not publicly available, the following characterization data is predicted based on its chemical structure and the known spectral properties of similar functional groups.[10][11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 | s | 2H | -CH₂OH |
| ~ 3.4 | q | 2H | -O-CH₂-CH₃ |
| ~ 3.3 | s | 2H | -C-CH₂-O- |
| ~ 2.0-1.8 | m | 4H | Cyclobutane ring protons |
| ~ 1.7 | m | 2H | Cyclobutane ring protons |
| ~ 1.2 | t | 3H | -O-CH₂-CH₃ |
| (variable) | br s | 1H | -OH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 75 | -C-CH₂-O- |
| ~ 68 | -CH₂OH |
| ~ 66 | -O-CH₂-CH₃ |
| ~ 45 | Quaternary cyclobutane carbon |
| ~ 30 | Cyclobutane -CH₂- |
| ~ 15 | -O-CH₂-CH₃ |
| ~ 14 | Cyclobutane -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and ether functional groups.[14][15]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2960-2850 | Strong | C-H stretch | Aliphatic |
| 1150-1085 | Strong | C-O stretch | Ether |
| 1050 | Strong | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of key functional groups.
| m/z | Possible Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₂CH₃]⁺ |
| 99 | [M - CH₂OH]⁺ |
| 85 | [M - CH₂OCH₂CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
Reactivity and Potential Applications
The bifunctional nature of [1-(Ethoxymethyl)cyclobutyl]methanol makes it a valuable intermediate in organic synthesis.
-
Primary Alcohol Reactivity: The primary hydroxyl group can undergo a wide range of reactions typical of alcohols, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
-
Ether Stability: The ethoxymethyl ether group is generally stable under neutral and basic conditions, allowing for selective manipulation of the alcohol functionality. It can be cleaved under strongly acidic conditions if required.
Applications in Drug Discovery and Materials Science:
-
Scaffold for Medicinal Chemistry: The rigid cyclobutane core can serve as a non-planar scaffold to position pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][16] The ether and alcohol groups can be used as handles to attach the scaffold to other parts of a molecule.
-
Building Block for Polymers: As a di-functional monomer (after converting the alcohol to another reactive group), it could be incorporated into polyesters or polyurethanes. The cyclobutane unit would impart rigidity and potentially unique thermal or mechanical properties to the resulting polymer.[1]
Safety and Handling
No specific safety data for [1-(Ethoxymethyl)cyclobutyl]methanol is available. However, based on its structure and the safety profiles of similar compounds like cyclobutanemethanol[17] and related alcohols and ethers[18][19], the following precautions are recommended:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[17]
-
Health Hazards: Avoid contact with skin and eyes. Do not ingest or inhale vapors. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
[1-(Ethoxymethyl)cyclobutyl]methanol represents a promising yet underexplored building block for advanced chemical synthesis. Its rigid cyclobutane core combined with two distinct and readily modifiable functional groups provides a platform for creating novel molecules with tailored properties. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential application based on established chemical principles and data from analogous structures. Further research into the reactivity and utility of this compound is warranted and could open new avenues in drug discovery and materials science.
References
- Piras, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15526-15556.
-
Funt, V. V., et al. (2021). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Airgas. (2022, March 18). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
-
ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
- Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3(9), 1205-1212.
-
ResearchGate. (2025, August 6). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]
-
Whitman College. (n.d.). C-MS Section 6.2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 1423028-33-4|[1-(ethoxymethyl)cyclobutyl]methanol|BLD Pharm [bldpharm.com]
- 6. [1-(Hydroxymethyl)cyclobutyl]methanol 97% | CAS: 4415-73-0 | AChemBlock [achemblock.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C-MS Section 6.2 [people.whitman.edu]
- 14. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. uwm.edu [uwm.edu]
- 19. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 20. airgas.com [airgas.com]
